molecular formula C21H28N2O4 B6605652 (4E,6S,10R,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[15.4.0.06,10]henicosa-1(21),4,17,19-tetraene-11,16-dione CAS No. 2287238-69-9

(4E,6S,10R,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[15.4.0.06,10]henicosa-1(21),4,17,19-tetraene-11,16-dione

Cat. No.: B6605652
CAS No.: 2287238-69-9
M. Wt: 372.5 g/mol
InChI Key: TXDZTXDRFYRBHT-WQDRCBGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4E,6S,10R,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[154006,10]henicosa-1(21),4,17,19-tetraene-11,16-dione is a complex organic molecule with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E,6S,10R,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[15.4.0.06,10]henicosa-1(21),4,17,19-tetraene-11,16-dione typically involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the tricyclic core through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct stereochemistry.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The presence of oxygen atoms in the structure makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: Functional groups in the molecule can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. Its complex structure may interact with biological targets in unique ways, leading to novel drug candidates.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or advanced coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism by which (4E,6S,10R,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[15.4.0.06,10]henicosa-1(21),4,17,19-tetraene-11,16-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (4E,6S,10R,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[15.4.0.06,10]henicosa-1(21),4,17,19-tetraene-11,16-dione: shares similarities with other tricyclic compounds that have similar functional groups and stereochemistry.

Uniqueness

  • The compound’s uniqueness lies in its specific combination of functional groups and stereochemistry, which may confer unique properties in terms of reactivity and biological activity.

Properties

IUPAC Name

(4E,6S,10R,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[15.4.0.06,10]henicosa-1(21),4,17,19-tetraene-11,16-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c1-14(2)12-15-13-22-20(24)16-6-3-4-7-18(16)26-10-5-8-19-17(9-11-27-19)21(25)23-15/h3-8,14-15,17,19H,9-13H2,1-2H3,(H,22,24)(H,23,25)/b8-5+/t15-,17+,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDZTXDRFYRBHT-WQDRCBGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CNC(=O)C2=CC=CC=C2OCC=CC3C(CCO3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1CNC(=O)C2=CC=CC=C2OC/C=C/[C@H]3[C@@H](CCO3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.